molecular formula C19H18ClN3O3S B12767336 N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 112122-56-2

N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B12767336
CAS No.: 112122-56-2
M. Wt: 403.9 g/mol
InChI Key: SMMCIJFSQICCOU-UHFFFAOYSA-N
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Description

N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step often involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form a thioamide intermediate.

    Cyclization: The thioamide intermediate undergoes cyclization with a carbonyl compound to form the thiazolidinone ring.

    Acylation: The thiazolidinone derivative is then acylated with 3,5-dimethylphenoxy acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating infections, inflammation, or other conditions where its biological activity can be beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and the imino group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to the desired biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(phenoxy)acetamide
  • N-(2-((4-Bromophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-((4-Chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-2-(3,5-dimethylphenoxy)acetamide stands out due to the presence of the 3,5-dimethylphenoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the phenoxy ring can also influence its interaction with molecular targets, making it a unique candidate for further research.

Properties

CAS No.

112122-56-2

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-12-7-13(2)9-16(8-12)26-10-17(24)22-23-18(25)11-27-19(23)21-15-5-3-14(20)4-6-15/h3-9H,10-11H2,1-2H3,(H,22,24)

InChI Key

SMMCIJFSQICCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN2C(=O)CSC2=NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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